molecular formula C17H20N2O2 B3072804 N-(4-Aminophenyl)-4-butoxybenzamide CAS No. 1017019-11-2

N-(4-Aminophenyl)-4-butoxybenzamide

Cat. No.: B3072804
CAS No.: 1017019-11-2
M. Wt: 284.35 g/mol
InChI Key: NUZKCDKBJZHYEQ-UHFFFAOYSA-N
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Description

“N-(4-Aminophenyl)-4-butoxybenzamide” is likely an organic compound consisting of an amide group attached to a butoxybenzene group. The “4-Aminophenyl” indicates the presence of an amino group on the fourth carbon of the benzene ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions like the Friedel-Crafts reaction . This involves the reaction of commercial aldehydes and primary, secondary, or tertiary anilines using a Brönsted acidic ionic liquid as a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “4-(3-aminophenyl)benzonitrile”, has been studied using Density Functional Theory . The complete assignments of these compounds are performed based on experimental data and potential energy distribution of the vibrational modes .


Chemical Reactions Analysis

The reduction of 4-nitrophenol to 4-aminophenol is a common reaction involving similar compounds . This reaction uses metal nanoparticles as catalysts and sodium borohydride as a reducing agent .

Scientific Research Applications

Cellular Proliferation in Tumors

Benzamide derivatives, such as the radiolabeled compound N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), have been evaluated for their ability to image tumor proliferation in patients with malignant neoplasms using PET (Positron Emission Tomography). This study demonstrated the feasibility of using such compounds to assess the proliferative status of solid tumors, with significant correlations observed between tumor uptake of the agent and Ki-67, a marker of cell proliferation (Dehdashti et al., 2013).

Environmental and Health Monitoring

Benzamide derivatives are also noted in environmental and health monitoring studies. For instance, butylated hydroxytoluene (BHT), a commonly used antioxidant in consumer products, produces metabolites such as 3,5-di-tert-butyl-4-hydroxybenzoic acid ("BHT acid") in humans. Monitoring these metabolites in urine can help assess exposure levels to BHT and potentially related compounds in the general population. Such biomonitoring studies provide valuable data for assessing the health and environmental impact of widespread use of synthetic antioxidants and possibly related benzamide derivatives (Schmidtkunz et al., 2020).

Neuroprotective and Therapeutic Effects

Research into the therapeutic applications of benzamide derivatives extends into neurology, where compounds like 3-N-butylphthalide (NBP) have shown promise in treating neurologic diseases due to their multi-targeted pharmacologic mechanisms. These include protecting mitochondrial function, inhibiting oxidative stress, and reducing neuronal apoptosis, among others. NBP's broad pharmacological effects make it a subject of increasing clinical research and application, particularly in conditions like ischemic stroke and neurodegenerative diseases (Chen et al., 2019).

Antioxidant Activity Analysis

Benzamide derivatives have also been studied in the context of antioxidant activity, where analytical methods like spectrophotometry and liquid chromatography-mass spectrometry (LC-MS) are employed to assess their efficacy and mechanisms. These studies contribute to a better understanding of how such compounds can mitigate oxidative stress and related cellular damage, providing insights into their potential therapeutic applications (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

N-(4-aminophenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-3-12-21-16-10-4-13(5-11-16)17(20)19-15-8-6-14(18)7-9-15/h4-11H,2-3,12,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZKCDKBJZHYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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